3-Amino-6-(ethylthio)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

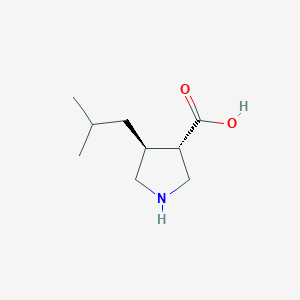

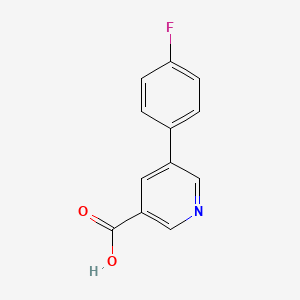

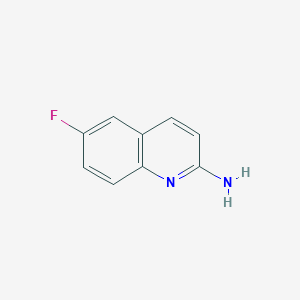

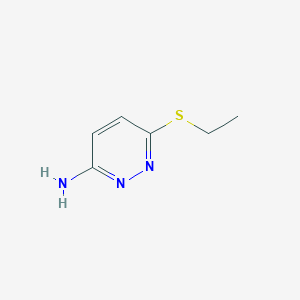

3-Amino-6-(ethylthio)pyridazine (AEP) is an organic compound that has been studied extensively due to its potential applications in a variety of fields. Its chemical structure consists of a pyridazine ring with an amine group and an ethylthio group attached. AEP has been investigated for its use in the synthesis of a variety of compounds, its ability to act as a catalyst in various reactions, and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

The synthesis and exploration of compounds structurally related to 3-Amino-6-(ethylthio)pyridazine have been pursued in anticancer research. For instance, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are related to this compound, have shown properties as mitotic inhibitors with significant antitumor activity in mice (Temple et al., 1987).

Antibacterial Activity

Research has also been conducted on novel thieno[2,3-c]pyridazines, derivatives of compounds similar to this compound, demonstrating antibacterial activities. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains (Al-Kamali et al., 2014).

Herbicidal Applications

In the agricultural sector, derivatives of this compound have been explored for their herbicidal activities. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and tested, showing promising herbicidal properties against various plant species (Xu et al., 2008).

Platelet Aggregation Inhibition

Some pyridazine derivatives, including those structurally similar to this compound, have been investigated as potential platelet aggregation inhibitors. These compounds have shown promise in this area, potentially leading to therapeutic applications in preventing blood clots (Estevez et al., 1998).

Gastric Antisecretory and Cytoprotective Properties

Research into imidazo[1,2-a]pyridines and analogues, compounds related to this compound, has identified their potential as gastric antisecretory and cytoprotective agents. These compounds have been evaluated for use as antiulcer agents (Kaminski et al., 1987).

Anticonvulsive and Blood Pressure Lowering Effects

A study on pyridazines substituted in the 3- and 6-position, related to this compound, has revealed some compounds with notable anticonvulsive properties. Additionally, a 3,6-dihydrazino-pyridazine derivative has been found to share pharmacological properties with blood pressure lowering drugs (Druey et al., 1954).

Safety and Hazards

The safety data sheet for 3-Aminopyridazine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to avoid release to the environment .

Zukünftige Richtungen

Pyridazines, including 3-Amino-6-(ethylthio)pyridazine, are of enormous interest due to their biological activity. They are often used in the synthesis of pharmaceutical products . The future directions in the field of pyridazine research are likely to focus on exploring their potential applications in drug discovery and development .

Wirkmechanismus

Target of Action

3-Amino-6-(ethylthio)pyridazine, also known as 6-(ethylthio)pyridazin-3-amine, is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .

Mode of Action

Pyridazine derivatives are known for their wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities . Therefore, the results of this compound’s action would likely depend on the specific target and the biochemical context.

Biochemische Analyse

Biochemical Properties

For instance, 3-Amino-6-phenylpyridazine, a structurally similar compound, has been identified as an important structural element in ligands that bind to the bromodomains (BRDs) of certain proteins .

Cellular Effects

Pyridazine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyridazine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

6-ethylsulfanylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOKIRODXNMOMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466800 |

Source

|

| Record name | 6-(Ethylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89465-42-9 |

Source

|

| Record name | 6-(Ethylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.